molecular formula C45H71Cl3N4O3Ru B6289687 4-[[1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-3-ium-2-id-4-yl]methyl]-1-ethyl-1-methylpiperazin-1-ium;dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;chloride;dihydrate CAS No. 1799947-97-9

4-[[1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-3-ium-2-id-4-yl]methyl]-1-ethyl-1-methylpiperazin-1-ium;dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;chloride;dihydrate

Cat. No.: B6289687
CAS No.: 1799947-97-9
M. Wt: 923.5 g/mol
InChI Key: YSJKIRYJEOTTTL-UHFFFAOYSA-K
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Description

4-[[1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-3-ium-2-id-4-yl]methyl]-1-ethyl-1-methylpiperazin-1-ium;dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;chloride;dihydrate is a complex organometallic compound It features a ruthenium center coordinated with a dichloro ligand and a 2-propan-2-yloxyphenylmethylidene ligand

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the coordination of ruthenium with the appropriate ligands. The process begins with the preparation of the 2-propan-2-yloxyphenylmethylidene ligand, followed by its reaction with a ruthenium precursor in the presence of dichloro ligands. The reaction is carried out under inert conditions, often using anhydrous solvents and a nitrogen atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and control over the reaction parameters.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ruthenium center.

    Reduction: Reduction reactions can also occur, often involving the imidazolium moiety.

    Substitution: Ligand substitution reactions are common, where the dichloro ligands can be replaced by other ligands under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.

    Substitution: Ligand exchange can be facilitated by using phosphine ligands or other strong nucleophiles.

Major Products:

    Oxidation: Oxidized ruthenium species.

    Reduction: Reduced imidazolium derivatives.

    Substitution: New ruthenium complexes with different ligands.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a catalyst in various organic transformations, including hydrogenation and oxidation reactions.

    Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Medicine: Explored for its therapeutic properties, particularly in targeting cancer cells.

    Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The compound exerts its effects primarily through its ruthenium center, which can participate in redox reactions and coordinate with various substrates. The imidazolium and piperazin-1-ium moieties enhance its solubility and stability. In biological systems, the compound can interact with DNA, leading to potential anticancer activity by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

  • 1,3-bis(2,6-di(propan-2-yl)phenyl)imidazolium chloride
  • 1,3-bis(2,6-di(propan-2-yl)phenyl)imidazol-2-ylidene

Uniqueness: This compound is unique due to its combination of a ruthenium center with a complex ligand system, which imparts distinct catalytic and biological properties. Compared to similar compounds, it offers enhanced stability and solubility, making it more suitable for various applications in catalysis and medicine.

Properties

IUPAC Name

4-[[1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-3-ium-2-id-4-yl]methyl]-1-ethyl-1-methylpiperazin-1-ium;dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;chloride;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H55N4.C10H12O.3ClH.2H2O.Ru/c1-11-39(10)20-18-36(19-21-39)22-29-23-37(34-30(25(2)3)14-12-15-31(34)26(4)5)24-38(29)35-32(27(6)7)16-13-17-33(35)28(8)9;1-8(2)11-10-7-5-4-6-9(10)3;;;;;;/h12-17,25-29H,11,18-23H2,1-10H3;3-8H,1-2H3;3*1H;2*1H2;/q+1;;;;;;;+2/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJKIRYJEOTTTL-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCN(CC1)CC2CN([C-]=[N+]2C3=C(C=CC=C3C(C)C)C(C)C)C4=C(C=CC=C4C(C)C)C(C)C)C.CC(C)OC1=CC=CC=C1C=[Ru](Cl)Cl.O.O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H71Cl3N4O3Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

923.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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